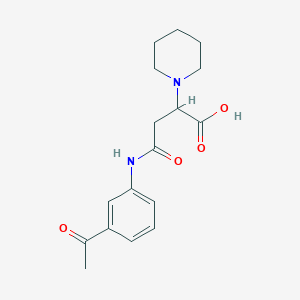![molecular formula C19H28N2O3S B12198966 3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole](/img/structure/B12198966.png)
3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique structural features, including dimethyl substitution at positions 3 and 5 of the pyrazole ring, and a sulfonyl group attached to a phenyl ring substituted with methylethyl and pentyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole typically involves multi-step organic reactions. One common approach is the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate can then undergo further functionalization to introduce the sulfonyl group and the substituted phenyl ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes are optimized for efficiency, cost-effectiveness, and scalability. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted pyrazole derivatives .
Scientific Research Applications
3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group and the substituted phenyl ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler derivative with only dimethyl substitution on the pyrazole ring.
1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one: Another pyrazole derivative with different substituents and potential biological activities.
Uniqueness
3,5-Dimethyl-1-{[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H28N2O3S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3,5-dimethyl-1-(4-pentoxy-3-propan-2-ylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C19H28N2O3S/c1-6-7-8-11-24-19-10-9-17(13-18(19)14(2)3)25(22,23)21-16(5)12-15(4)20-21/h9-10,12-14H,6-8,11H2,1-5H3 |
InChI Key |
AZCFPIQXHPQBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(1-benzylpiperidin-4-yl)-3-(3,4-dimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12198888.png)
![1-{[4-Butoxy-3-(methylethyl)phenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B12198892.png)

![N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B12198896.png)
![3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxy-2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12198907.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12198910.png)
![2-[2-(2-Phenyl-1,3-thiazol-4-yl)acetamido]benzamide](/img/structure/B12198920.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B12198923.png)
![N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-2-propoxybenzamide](/img/structure/B12198939.png)

![N-[(2Z)-3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12198953.png)


![N-[(2Z)-3-(2,4-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide](/img/structure/B12198964.png)
